methyl 3-{[(3-methyl-1-benzofuran-2-yl)carbonyl]amino}-2-thiophenecarboxylate
Overview
Description
Methyl 3-{[(3-methyl-1-benzofuran-2-yl)carbonyl]amino}-2-thiophenecarboxylate is a complex organic compound that features a benzofuran and thiophene moiety
Future Directions
Benzofuran and its derivatives have attracted considerable attention in the fields of drug invention and development . This scaffold has emerged as a pharmacophore of choice for designing antimicrobial agents that are active toward different clinically approved targets . There is a need to collect the latest information in this promising area to pave the way for future research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-{[(3-methyl-1-benzofuran-2-yl)carbonyl]amino}-2-thiophenecarboxylate typically involves multi-step organic reactions. One common method includes the reaction of 3-methyl-1-benzofuran-2-carboxylic acid with thionyl chloride to form the corresponding acyl chloride. This intermediate is then reacted with methyl 3-amino-2-thiophenecarboxylate under controlled conditions to yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully monitored to maintain the integrity of the compound and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-{[(3-methyl-1-benzofuran-2-yl)carbonyl]amino}-2-thiophenecarboxylate can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: Electrophilic substitution reactions can occur on the benzofuran ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated benzofuran derivatives.
Scientific Research Applications
Methyl 3-{[(3-methyl-1-benzofuran-2-yl)carbonyl]amino}-2-thiophenecarboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of methyl 3-{[(3-methyl-1-benzofuran-2-yl)carbonyl]amino}-2-thiophenecarboxylate involves its interaction with specific molecular targets. The benzofuran and thiophene moieties can interact with enzymes or receptors, leading to modulation of biological pathways. For example, it may inhibit certain enzymes involved in cancer cell proliferation or disrupt microbial cell membranes .
Comparison with Similar Compounds
Similar Compounds
Methyl 3-sulfonyl amino-2-thiophenecarboxylate: Similar in structure but contains a sulfonyl group instead of a benzofuran moiety.
1-(3-methyl-1-benzofuran-2-yl)ethan-1-one: Contains the benzofuran moiety but lacks the thiophene and carboxylate groups.
Uniqueness
Methyl 3-{[(3-methyl-1-benzofuran-2-yl)carbonyl]amino}-2-thiophenecarboxylate is unique due to the combination of benzofuran and thiophene rings, which imparts distinct electronic and steric properties. This makes it a valuable compound for developing new drugs and materials with specific functionalities .
Properties
IUPAC Name |
methyl 3-[(3-methyl-1-benzofuran-2-carbonyl)amino]thiophene-2-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO4S/c1-9-10-5-3-4-6-12(10)21-13(9)15(18)17-11-7-8-22-14(11)16(19)20-2/h3-8H,1-2H3,(H,17,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPDLFKLRTUHVLQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC2=CC=CC=C12)C(=O)NC3=C(SC=C3)C(=O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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